molecular formula C7H8Cl3N B14059194 2-Chloro-4-(chloromethyl)-6-methylpyridine hydrochloride

2-Chloro-4-(chloromethyl)-6-methylpyridine hydrochloride

Cat. No.: B14059194
M. Wt: 212.5 g/mol
InChI Key: JTJWNAAJEVNXEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(chloromethyl)-6-methylpyridine hydrochloride is a chemical compound with the molecular formula C7H8Cl2N·HCl It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(chloromethyl)-6-methylpyridine hydrochloride typically involves the chlorination of 4-methylpyridine. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances safety and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(chloromethyl)-6-methylpyridine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as amines or thiols.

    Oxidation: It can be oxidized to form corresponding pyridine N-oxides.

    Reduction: The compound can be reduced to form 4-(chloromethyl)-6-methylpyridine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: The major product is the pyridine N-oxide derivative.

    Reduction: The major product is 4-(chloromethyl)-6-methylpyridine.

Scientific Research Applications

2-Chloro-4-(chloromethyl)-6-methylpyridine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-4-(chloromethyl)-6-methylpyridine hydrochloride involves its interaction with nucleophiles. The chlorine atoms in the compound are susceptible to nucleophilic attack, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methylpyridine: Similar in structure but lacks the chloromethyl group.

    4-Chloro-2-methylpyridine: Similar but with different substitution pattern.

    2-Chloro-6-methylpyridine: Lacks the chloromethyl group.

Uniqueness

2-Chloro-4-(chloromethyl)-6-methylpyridine hydrochloride is unique due to the presence of both chlorine and chloromethyl groups, which make it highly reactive and versatile for various chemical transformations. This dual functionality allows for a broader range of applications compared to its similar compounds.

Properties

Molecular Formula

C7H8Cl3N

Molecular Weight

212.5 g/mol

IUPAC Name

2-chloro-4-(chloromethyl)-6-methylpyridine;hydrochloride

InChI

InChI=1S/C7H7Cl2N.ClH/c1-5-2-6(4-8)3-7(9)10-5;/h2-3H,4H2,1H3;1H

InChI Key

JTJWNAAJEVNXEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)Cl)CCl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.